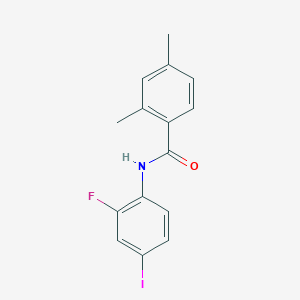![molecular formula C18H27N3O2 B238105 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, commonly known as IBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. IBP belongs to the class of piperazine compounds and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of IBP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. IBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
IBP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins, which are mediators of the inflammatory response. IBP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IBP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
IBP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. IBP has also been shown to be relatively safe and well-tolerated in animal studies. However, IBP has some limitations, including its poor solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on IBP. One area of interest is the development of novel derivatives of IBP that may exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of IBP in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of IBP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of IBP involves a multi-step process that starts with the reaction of 4-nitrobenzoyl chloride with isobutyryl chloride to form 4-(4-isobutyrylphenyl)nitrobenzene. This intermediate is then reacted with piperazine to form N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.
Applications De Recherche Scientifique
IBP has been extensively studied for its potential therapeutic benefits in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. IBP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide |
|---|---|
Formule moléculaire |
C18H27N3O2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-5-17(22)19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(23)14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Clé InChI |
CAKKUHYZNNWKOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)



![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)





![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)
